Cas no 38067-29-7 (Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate)

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
- ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
- SY090575
- DB-187251
- MFCD16171042
- STL468934
- 38067-29-7
- SCHEMBL2720641
- AS-71785
- 4-Thiazoleacetic acid, 2-amino-5-(ethoxycarbonyl)-, ethyl ester
- C74943
- ALBB-035283
- AKOS016380233
- CS-0012555
- AOTIWZHONHECSJ-UHFFFAOYSA-N
- ethyl2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
-
- MDL: MFCD16171042
- Inchi: InChI=1S/C10H14N2O4S/c1-3-15-7(13)5-6-8(9(14)16-4-2)17-10(11)12-6/h3-5H2,1-2H3,(H2,11,12)
- InChI Key: AOTIWZHONHECSJ-UHFFFAOYSA-N
- SMILES: CCOC(=O)CC1=C(C(=O)OCC)SC(=N)N1
Computed Properties
- Exact Mass: 258.06742811g/mol
- Monoisotopic Mass: 258.06742811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 120Ų
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A137264-1g |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate |
38067-29-7 | 97% | 1g |
$60.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CZ666-50mg |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
38067-29-7 | 97% | 50mg |
160.0CNY | 2021-07-17 | |
abcr | AB528919-250 mg |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate; . |
38067-29-7 | 250MG |
€98.30 | 2023-04-17 | ||
Alichem | A059003964-5g |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate |
38067-29-7 | 97% | 5g |
$945.00 | 2023-09-02 | |
ChemScence | CS-0012555-1g |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate |
38067-29-7 | ≥98.0% | 1g |
$176.0 | 2022-04-27 | |
abcr | AB528919-1g |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate; . |
38067-29-7 | 1g |
€153.40 | 2025-03-19 | ||
abcr | AB528919-250mg |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate; . |
38067-29-7 | 250mg |
€98.30 | 2025-03-19 | ||
A2B Chem LLC | AI95070-1g |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate |
38067-29-7 | 95% | 1g |
$43.00 | 2024-04-20 | |
abcr | AB528919-25g |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate; . |
38067-29-7 | 25g |
€1144.60 | 2025-03-19 | ||
Aaron | AR00J7HM-25g |
ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
38067-29-7 | 97% | 25g |
$751.00 | 2025-02-10 |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate Related Literature
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate (CAS No. 38067-29-7): A Comprehensive Overview
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate, identified by its CAS number 38067-29-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the thiazole family, which is well-documented for its diverse biological activities and pharmacological relevance.
The molecular structure of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate consists of a thiazole core substituted with various functional groups. The presence of an amino group at the 2-position and a carboxylate ester at the 5-position contributes to its reactivity and potential interactions with biological targets. Additionally, the ethoxy and oxoethyl groups at the 4-position introduce further complexity, influencing both the solubility and metabolic stability of the compound.
Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds featuring a thiazole scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate make it a promising candidate for further investigation in these areas.
In particular, the amino group at the 2-position of the thiazole ring can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. The carboxylate ester moiety at the 5-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored properties. These structural features make Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate a versatile building block for drug discovery programs.
Current research in pharmaceutical chemistry is increasingly focused on identifying and optimizing small molecules that can modulate specific biological pathways. Thiazole derivatives have shown particular promise in this regard, with several compounds already entering clinical trials for various diseases. The structural diversity of thiazole-based molecules allows for the exploration of multiple pharmacological targets, making them valuable tools in drug development.
The synthesis of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods are critical for producing sufficient quantities of the compound for both preclinical studies and potential future clinical applications.
The pharmacokinetic properties of Ethyl 2-amino-4-(2-ethoxy-2-oxyethyl)-1,3-thiazole-5-carboxylate are also of great interest. Studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand how it behaves within the body. These findings are essential for predicting its efficacy and safety in therapeutic settings. Additionally, computational modeling techniques are being used to predict potential drug-likeness properties, aiding in the optimization process.
One area where thiazole derivatives have shown significant promise is in oncology research. Several thiazole-based compounds have demonstrated inhibitory effects on key enzymes involved in cancer cell proliferation and survival. The unique structural features of Ethyl 2-amino -4-(2 - ethoxy - 2 - oxoethyl) -1 ,3 - thiazole -5 - carboxylate, including its ability to interact with biological targets through multiple mechanisms, make it a compelling candidate for further investigation as an anticancer agent.
Furthermore, recent studies have explored the potential use of thiazole derivatives as inhibitors of bacterial biofilm formation. Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to conventional antibiotics. Compounds like Ethyl 2-amino -4-(2 - ethoxy - 2 - oxoethyl) -1 ,3 - thiazole -5 - carboxylate have shown promise in disrupting biofilm structures, offering a new approach to combat antibiotic-resistant infections.
The development of novel antimicrobial agents is crucial due to the increasing prevalence of drug-resistant bacteria worldwide. Thiazole derivatives offer a rich scaffold for designing molecules with potent antimicrobial activity while minimizing side effects associated with traditional antibiotics. The structural flexibility of this class of compounds allows for targeted modifications that enhance their efficacy against specific bacterial strains.
In conclusion, Ethyl 2-amino -4-( ethoxy- ) -1 ,3-thiazole- carboxy l ate (CAS No.38067-29--7)
is a structurally interesting compound with significant potential in pharmaceutical applications.
Its unique chemical properties make it
a valuable tool for drug discovery
and development across multiple therapeutic areas.
Further research is warranted
to fully explore its
pharmacological profile
and clinical potential.
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